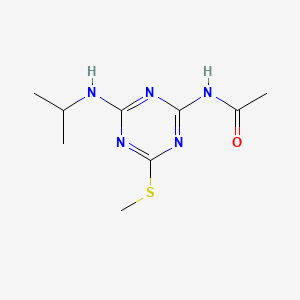
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is a chemical compound with a complex structure that includes an acetamide group, an isopropylamino group, and a methylthio group attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various amines or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino-substituted triazine derivatives.
科学的研究の応用
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- Acetamide, N-(1-methylethyl)-2-[(1-methylethyl)amino]-
- Acetamide, N-[2-[[[(1-methylethyl)amino]carbonyl]amino]ethyl]-
Uniqueness
Compared to similar compounds, Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is unique due to the presence of the methylthio group and the specific substitution pattern on the triazine ring
特性
CAS番号 |
83364-13-0 |
|---|---|
分子式 |
C9H15N5OS |
分子量 |
241.32 g/mol |
IUPAC名 |
N-[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H15N5OS/c1-5(2)10-7-12-8(11-6(3)15)14-9(13-7)16-4/h5H,1-4H3,(H2,10,11,12,13,14,15) |
InChIキー |
CPDIZGWEGWXWTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


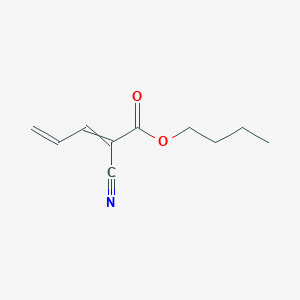
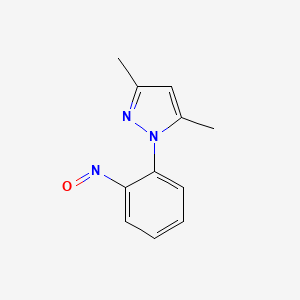
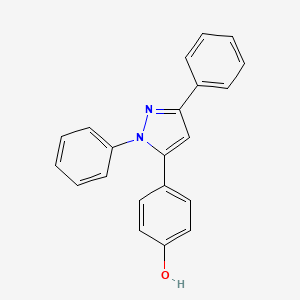
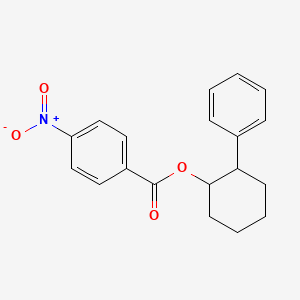
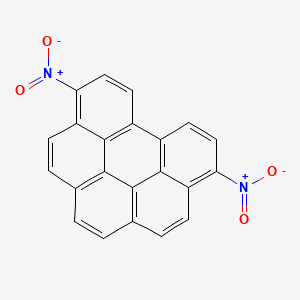

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
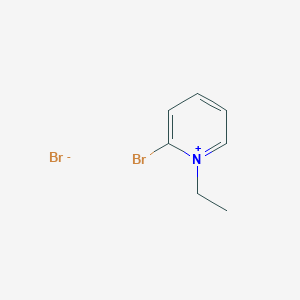
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)

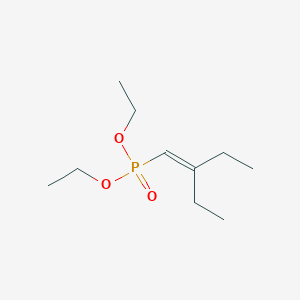

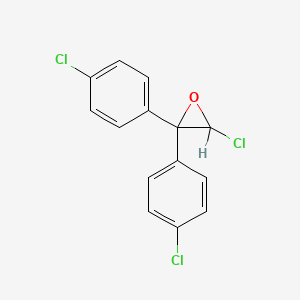
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
